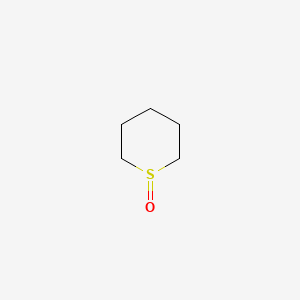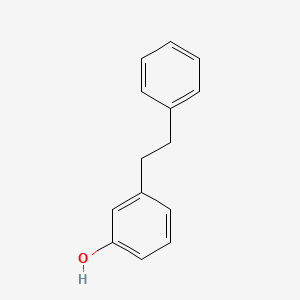
C.I. Direct Blue 218
Übersicht
Beschreibung
C.I. Direct Blue 218 is a bis copper-chelated dimethoxybenzidine-based azo dye. Azo dyes are characterized by the presence of one or more azo bonds (R–N=N–R′), which are responsible for their vibrant colors. This compound is widely used as a direct dye for cellulose, acetate, paper, textiles, and other materials .
Wirkmechanismus
Target of Action
C.I. Direct Blue 218 is primarily used as a dye for various materials such as cellulose, acetate, paper, and textiles . It is also used in the aquaculture industry . I.
Mode of Action
The mode of action of C.I. It is known that the compound is a diazo dye, which means it contains two nitrogen atoms connected by a double bond .
Biochemical Pathways
Direct Blue 218 might be metabolized to benzidine or benzidine congeners . Benzidine and its congeners are known carcinogens, which could explain the observed carcinogenic effects of C.I. Direct Blue 218 in experimental animals .
Pharmacokinetics
The pharmacokinetics of C.I. . It is known that C.I. Direct Blue 218 is a high production volume chemical, indicating widespread potential for exposure . .
Result of Action
The International Agency for Research on Cancer (IARC) has classified C.I. Direct Blue 218 as possibly carcinogenic to humans (Group 2B), mainly on the basis of sufficient evidence for cancer in experimental animals . The exact molecular and cellular effects of C.I.
Vorbereitungsmethoden
C.I. Direct Blue 218 is synthesized through a series of chemical reactions involving diazotization and coupling processes. The primary precursors are aromatic amines, which undergo diazotization to form diazonium salts. These salts are then coupled with amines or phenols to form the azo dye. The dye is metallized with copper to enhance the stability of the azo groups and improve light and wash fastness .
Analyse Chemischer Reaktionen
C.I. Direct Blue 218 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium dithionite. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
C.I. Direct Blue 218 has several scientific research applications:
Chemistry: It is used as a dye in various chemical processes and as a tracer in analytical chemistry.
Biology: The dye is used in histological staining to visualize cellular components.
Medicine: It is used in some diagnostic procedures and research studies.
Vergleich Mit ähnlichen Verbindungen
C.I. Direct Blue 218 is similar to other azo dyes such as Direct Black 38, Direct Blue 6, and Direct Brown 95. These dyes share similar chemical structures and properties but differ in their specific applications and stability. C.I. Direct Blue 218 is unique due to its bis copper-chelated structure, which enhances its stability and fastness properties .
Eigenschaften
CAS-Nummer |
28407-37-6 |
|---|---|
Molekularformel |
C32H16Cu2N6Na4O16S4 |
Molekulargewicht |
1087.8 g/mol |
IUPAC-Name |
dicopper;tetrasodium;5-amino-3-[[4-[4-[(8-amino-1-oxido-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-oxidophenyl]-2-oxidophenyl]diazenyl]-4-oxidonaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C32H24N6O16S4.2Cu.4Na/c33-19-11-17(55(43,44)45)5-15-9-25(57(49,50)51)29(31(41)27(15)19)37-35-21-3-1-13(7-23(21)39)14-2-4-22(24(40)8-14)36-38-30-26(58(52,53)54)10-16-6-18(56(46,47)48)12-20(34)28(16)32(30)42;;;;;;/h1-12,39-42H,33-34H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;;;/q;2*+2;4*+1/p-8 |
InChI-Schlüssel |
GWEZPAIPHHUMTI-UHFFFAOYSA-F |
SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)O)O)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+].[Cu].[Cu] |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)[O-])[O-])[O-])N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2].[Cu+2] |
| 28407-37-6 | |
Physikalische Beschreibung |
Deep purple to dark blue solid; [CAMEO] |
Piktogramme |
Health Hazard |
Löslichkeit |
10 to 50 mg/mL at 63° F (NTP, 1992) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















